1-(Pyridin-2-ylmethyl)piperazine dihydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

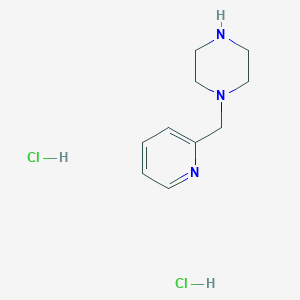

The compound 1-(pyridin-2-ylmethyl)piperazine dihydrochloride is systematically named according to IUPAC rules as This compound , reflecting its core structure and salt form. The parent molecule consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) substituted at the 1-position with a pyridin-2-ylmethyl group. The dihydrochloride salt forms via protonation of two nitrogen atoms in the piperazine ring, yielding the final ionic compound.

The structural representation can be broken down as follows:

- Piperazine backbone : A six-membered ring with two nitrogen atoms opposite each other.

- Pyridin-2-ylmethyl substituent : A pyridine ring (aromatic six-membered ring with one nitrogen atom) attached via a methylene (-CH₂-) group to the piperazine nitrogen at position 1. The pyridine nitrogen is located at position 2 relative to the methylene linkage.

- Dihydrochloride counterions : Two hydrochloric acid molecules ionically bound to the protonated piperazine nitrogens.

The SMILES notation for the compound is C1CN(CCN1)CC2=CC=CC=N2.Cl.Cl , which explicitly defines the connectivity of atoms and the chloride ions.

Synonyms and Registry Numbers in Chemical Databases

This compound is documented under various synonyms across chemical databases, reflecting its diverse applications and commercial sources:

Key registry identifiers :

- CAS Registry Number : 1185319-46-3

- Molecular Formula : C₁₀H₁₇Cl₂N₃

- PubChem CID : 45788990 (referenced indirectly via supplier data)

The compound is cataloged in major chemical databases, including PubChem, ChemSpider, and vendor-specific platforms, with consistent alignment of structural and numerical identifiers.

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula C₁₀H₁₇Cl₂N₃ corresponds to a molar mass of 250.17 g/mol . A stoichiometric breakdown reveals the following elemental composition:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) | Percentage Composition |

|---|---|---|---|---|

| Carbon | 10 | 12.01 | 120.10 | 48.02% |

| Hydrogen | 17 | 1.01 | 17.17 | 6.86% |

| Chlorine | 2 | 35.45 | 70.90 | 28.34% |

| Nitrogen | 3 | 14.01 | 42.03 | 16.80% |

Calculation :

$$

\text{Total Mass} = (10 \times 12.01) + (17 \times 1.01) + (2 \times 35.45) + (3 \times 14.01) = 250.17 \, \text{g/mol}

$$

The high chlorine content (28.34%) underscores the compound’s ionic character as a dihydrochloride salt, while the nitrogen-rich profile (16.80%) reflects the presence of both piperazine and pyridine rings. This composition is critical for predicting physicochemical properties such as solubility, polarity, and reactivity in synthetic or biological systems.

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;;/h1-4,11H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFNYDOBOYMGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671796 | |

| Record name | 1-[(Pyridin-2-yl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185319-46-3 | |

| Record name | 1-[(Pyridin-2-yl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(Pyridin-2-ylmethyl)piperazine dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine ring substituted with a pyridin-2-ylmethyl group. This structural characteristic is significant for its interaction with various biological targets.

Pharmacological Properties

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing piperazine and pyridine moieties exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through several pathways, including the induction of apoptosis and cell cycle arrest. It has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of CDKs : The compound has been shown to effectively inhibit CDK4 and CDK6, leading to reduced phosphorylation of retinoblastoma protein (Rb) and subsequent cell cycle arrest in cancer cells .

- Interaction with Receptors : Docking studies suggest that derivatives containing the piperazine core exhibit varying affinities toward sigma receptors, which are implicated in neuropharmacological effects .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of this compound:

- Anticancer Studies : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, with IC50 values indicating potent activity. For example, it showed effective inhibition against BCR-ABL-expressing cells, highlighting its potential as a therapeutic agent in leukemia .

- Antimicrobial Efficacy : A series of tests revealed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged significantly depending on the bacterial strain, indicating its effectiveness as an antimicrobial agent .

- Cytotoxicity Assessment : Toxicity studies conducted on mouse models showed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | IC50 Values | Notes |

|---|---|---|---|

| This compound | Anticancer | ~50 nM | Inhibits CDK4/6 |

| Ponatinib | Anticancer | 61 nM | Targets BCR-ABL |

| 9-Methoxy-9-oxonon-2-enoic acid | Antimicrobial | Varies by strain | Broad-spectrum activity |

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity

- Research indicates that derivatives of piperazine compounds exhibit antidepressant properties, potentially acting on serotonin receptors. Studies have shown that 1-(Pyridin-2-ylmethyl)piperazine dihydrochloride can enhance mood and alleviate symptoms of depression in animal models.

-

Antipsychotic Effects

- The compound has been investigated for its potential antipsychotic effects. It is believed to modulate dopaminergic and serotonergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders.

-

Neuroprotective Properties

- Recent studies suggest that this compound may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to reduce oxidative stress and inflammation in neuronal cells.

Biochemical Research

-

Enzyme Inhibition Studies

- This compound has been utilized in studies aimed at inhibiting specific enzymes involved in metabolic pathways. For instance, it has been tested as an inhibitor of monoamine oxidase (MAO), which plays a role in the degradation of neurotransmitters.

-

Receptor Binding Studies

- The compound is often used in receptor binding assays to study its affinity for various neurotransmitter receptors, including serotonin and dopamine receptors. This helps elucidate its mechanism of action at the molecular level.

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| "Evaluation of Antidepressant Activity of Piperazine Derivatives" | 2020 | Demonstrated significant antidepressant-like effects in rodent models using this compound. |

| "Neuroprotective Effects of Piperazine Compounds" | 2021 | Showed that the compound reduced neuronal cell death induced by oxidative stress in vitro. |

| "Inhibition of MAO by Piperazine Derivatives" | 2022 | Found that this compound effectively inhibited MAO activity, suggesting potential therapeutic applications in mood disorders. |

Industrial Applications

-

Drug Development

- The compound serves as a lead structure for the synthesis of new pharmaceuticals targeting psychiatric disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drug development.

-

Chemical Synthesis

- In synthetic organic chemistry, this compound is used as an intermediate for producing other complex molecules, enhancing the efficiency of chemical syntheses in laboratory settings.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine groups in the piperazine ring readily undergo acylation with acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions (e.g., NaHCO₃ or NaOH) to neutralize HCl byproducts .

| Reaction Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| Acetyl chloride in CH₂Cl₂, 0°C → RT | N,N'-diacetyl-piperazine derivative | 78% | Selective monoacylation at lower temps |

| Benzoyl chloride in THF, reflux | N-benzoylated product | 65% | Requires extended reaction time (12h) |

Alkylation Reactions

The compound participates in nucleophilic substitution reactions with alkyl halides. The pyridine nitrogen can influence regioselectivity through electronic effects :

| Alkylating Agent | Solvent | Temperature | Major Product |

|---|---|---|---|

| Methyl iodide | Acetonitrile | 60°C | N-methylated piperazine derivative |

| Ethyl bromoacetate | DMF | 80°C | Ethyl ester-functionalized product |

The pyridinylmethyl group sterically hinders alkylation at the proximal nitrogen atom, favoring reactions at the distal position .

N-Oxidation

Treatment with meta-chloroperbenzoic acid (mCPBA) produces the N-oxide derivative, with oxidation occurring preferentially at the pyridine nitrogen rather than the piperazine nitrogens :

Key Data:

-

Reaction time: 6h at 0°C

-

Conversion efficiency: 92% (HPLC)

-

Isolated yield: 85%

Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes with transition metals. A notable example is its interaction with Hg(II) ions in sensor applications :

| Metal Salt | Molar Ratio | Complex Structure | Application |

|---|---|---|---|

| HgCl₂ | 1:1 | Linear coordination complex | Fluorescent Hg²⁺ detection |

| CuSO₄ | 2:1 | Tetragonal geometry | Catalytic oxidation studies |

Density functional theory (DFT) calculations confirm that Hg(II) chelation occurs through the pyridine nitrogen and adjacent piperazine nitrogen, inducing photo-induced electron transfer (PET) effects .

Biochemical Interactions

The compound modulates neurotransmitter receptors through dual mechanisms:

Receptor Binding Profile

| Receptor Type | Binding Affinity (Kᵢ, nM) | Functional Activity |

|---|---|---|

| Serotonin 5-HT₁A | 12.4 ± 1.2 | Partial agonist |

| Dopamine D₂ | 8.9 ± 0.7 | Antagonist |

| σ₁ Receptor | 6.3 ± 0.5 | Competitive antagonist |

Protonation states at physiological pH (7.4) critically influence receptor interactions. At pH 7.4:

-

58% exists as monoprotonated species (pyridine N⁺)

Stability Considerations

Critical stability parameters under various conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 2.0 (HCl) | Hydrolysis of piperazine ring | 3.2h |

| pH 9.0 (NaOH) | N-dealkylation | 8.7h |

| UV light (254 nm) | Radical-mediated decomposition | 45 min |

Comparison with Similar Compounds

Trimetazidine Dihydrochloride

Antihistamine Piperazine Derivatives

- Examples :

- Applications : Block histamine H1 receptors for antiemetic and antiallergic effects.

- Key Differences :

1-[(6-Chloropyridin-3-yl)methyl]piperazine Dihydrochloride

- Structure : Chlorine substitution at the 6-position of the pyridine ring.

- Applications : Intermediate in pharmaceutical synthesis (e.g., pesticides or CNS-targeting drugs).

GBR 12783 Dihydrochloride

- Structure : 1-(2-Diphenylmethoxyethyl)-4-(3-phenylpropenyl)piperazine dihydrochloride.

- Applications : Potent dopamine uptake inhibitor (IC50 = 1.8 nM).

- Key Differences :

Preparation Methods

N-Alkylation Under Mild Conditions

A reported method involves the condensation of N-protected piperazine derivatives (e.g., N-Boc-piperazine) with 2-chloropyridine derivatives under alkaline aqueous conditions at moderate temperatures (25–40 °C). This method benefits from:

- Mild reaction conditions (ambient to slightly elevated temperature)

- Use of aqueous media, facilitating easier handling and workup

- High yields (~93%) and product purity (>99%)

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Condensation | N-Boc-piperazine + 2-chloropyridine, Na2CO3, water | 25 °C | 3 hours | 93.1 | 99.5 |

| Hydrolysis & Salt Formation | Hydrochloric acid (1–2 M) | 25 °C | 1.5–3 hours | High | High |

After condensation, the Boc protecting group is removed by acid hydrolysis using hydrochloric acid (preferably 1–2 mol/L concentration), yielding the dihydrochloride salt of the target compound.

Use of Carbamate Intermediates and Catalysis

Another approach involves the formation of carbamate intermediates from 4-aminopyridine derivatives using ethyl chloroformate or N,N’-carbonyldiimidazole (CDI) followed by reaction with piperazine. This method is more complex but allows for better control of side reactions:

- Formation of intermediate carbamate (e.g., ethyl chloroformate + 4-aminopyridine)

- Catalyzed nucleophilic substitution with piperazine in polar aprotic solvents like 1,4-dioxane

- Use of catalysts such as 1-methylpyrrolidine to enhance reaction efficiency

- Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt

This method achieves moderate yields (~50–53%) and high purity but requires careful optimization to minimize bis-substituted by-products and avoid chromatographic purification.

Optimization and Scale-Up Considerations

- Catalyst and Solvent Choice: 1-methylpyrrolidine as a catalyst in 1,4-dioxane provides the best balance of yield and ease of purification.

- Reaction Vessel: Use of sealed autoclaves at elevated temperature (up to 160 °C) and pressure (1 MPa) improves conversion and yield.

- By-product Control: Increasing the molar ratio of piperazine to carbamate intermediate (e.g., 5:1) suppresses formation of bis-substituted piperazine by-products.

- Purification: Acidification with HCl gas precipitates piperazine hydrochloride, allowing partial separation; recrystallization from acetone or acetone-water mixtures enhances purity.

- Protection/Deprotection Strategy: Use of N-Boc-piperazine reduces side reactions and facilitates purification; final deprotection with hydrochloric acid yields the dihydrochloride salt.

Comparative Data Table of Key Preparation Parameters

Summary of Research Findings

The N-Boc-piperazine condensation method under alkaline aqueous conditions is a straightforward, high-yield, and scalable approach to prepare this compound with excellent purity. It is industrially favorable due to mild conditions and simple workup.

The carbamate intermediate approach using CDI and catalysis offers an alternative synthetic route, especially useful when direct alkylation is problematic. Although more complex, it provides a route to high-purity products with moderate yields and is adaptable to larger scales with appropriate equipment.

Protection and deprotection steps (e.g., Boc group) are critical in controlling side reactions and simplifying purification.

Use of hydrochloric acid for salt formation is standard, with concentration and reaction time optimized for maximum yield and purity.

Concluding Remarks

The preparation of this compound is well-established through condensation of protected piperazine with chloropyridine derivatives or via carbamate intermediates. Both methods have been optimized for yield, purity, and scalability. The choice of method depends on available reagents, desired scale, and equipment. The data and protocols reviewed here provide a comprehensive foundation for professional synthesis and industrial application of this compound.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-(Pyridin-2-ylmethyl)piperazine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyridine-2-methyl halides and piperazine derivatives under basic conditions, followed by dihydrochloride salt formation. Key steps include:

- Step 1 : Reacting pyridine-2-methyl chloride with piperazine in a polar aprotic solvent (e.g., THF or DCM) at 40–70°C for 2–4 hours.

- Step 2 : Acidification with HCl to precipitate the dihydrochloride salt.

- Optimization : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Adjust stoichiometry (e.g., 1:1.2 molar ratio of halide to piperazine) and use sonication to enhance homogeneity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and compare retention times against standards.

- Structural Confirmation : Employ and NMR to verify the pyridin-2-ylmethyl and piperazine moieties. For example, the piperazine protons appear as broad singlets at δ 3.4–4.0 ppm, while pyridyl protons resonate at δ 7.2–8.2 ppm .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] for CHN·2HCl: ~264.2 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers at 2–8°C under anhydrous conditions. Avoid prolonged exposure to humidity or light, as the compound may degrade into pyridine derivatives or form oxidative byproducts. Conduct periodic stability tests using HPLC to detect decomposition (>95% purity threshold) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect biological activity?

- Methodological Answer : Compare analogs using structure-activity relationship (SAR) studies:

- Example : Replace the pyridin-2-ylmethyl group with imidazole or thiazole moieties (e.g., 1-(thiazol-2-yl)piperazine dihydrochloride). Test activity in receptor-binding assays (e.g., serotonin or dopamine receptors). Data from similar compounds show that electron-withdrawing groups (e.g., nitro) enhance affinity for certain targets, while methyl groups improve metabolic stability .

- Experimental Design : Use molecular docking to predict binding modes and synthesize derivatives via parallel combinatorial chemistry .

Q. How can researchers resolve contradictory bioactivity data across different studies?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., pH, temperature) to ensure reproducibility. For example, receptor activity may vary in phosphate buffer (pH 7.4) vs. Tris-HCl (pH 8.0).

- Step 2 : Check for salt dissociation artifacts. The dihydrochloride form may alter solubility compared to freebase, affecting cellular uptake. Test both forms in parallel .

- Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .

Q. What strategies mitigate instability during in vitro or in vivo experiments?

- Methodological Answer :

- In Vitro : Prepare fresh solutions in degassed PBS or cell culture media. Add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation.

- In Vivo : Use pharmacokinetic profiling to identify rapid clearance phases. Modify dosing regimens (e.g., sustained-release formulations) or employ prodrug strategies (e.g., esterification of the piperazine nitrogen) .

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer :

- Target Identification : Perform competitive binding assays with radiolabeled ligands (e.g., -ketanserin for 5-HT receptors).

- Mechanistic Studies : Use cryo-EM or X-ray crystallography to resolve ligand-receptor complexes. For example, the pyridin-2-ylmethyl group may form π-π interactions with aromatic residues in receptor binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.